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Compound of Interest

Compound Name:
6-(4-Chlorophenoxy)-5-

nitropyrimidin-4-amine

CAS No.: 681271-61-4

Cat. No.: B2456993

Get Quote

Executive Analysis: The Structural Context
6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a bifunctional pyrimidine intermediate. Its

fragmentation behavior is dominated by the interplay between the electron-withdrawing nitro

group (

) and the labile ether linkage connecting the chlorophenoxy moiety.

Understanding its mass spectral signature is critical for two primary workflows:

Impurity Profiling: Detecting unreacted intermediates in the synthesis of drugs like gefitinib or

similar ATP-competitive inhibitors.

Metabolite Identification: Tracking the cleavage of the phenoxy ether bond in biological

matrices.
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Property Value
Mass Spectrometry
Relevance

Formula
Monoisotopic Mass: 266.0207

Da

Precursor Ion (ESI+) 267.028

Isotope Pattern
Chlorine (

)

Distinctive 3:1 ratio at

267/269

Ionization Amphoteric

Strong response in ESI(+) due

to amine; detectable in ESI(-)

due to nitro-acidity.[1]

Comparative Technology Guide: Triple Quad vs. Q-
TOF
For drug development professionals, choosing the right detection mode is vital. The following

table compares the performance of this molecule on standard Triple Quadrupole (QqQ)

systems versus Quadrupole Time-of-Flight (Q-TOF) instruments.
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Feature
Alternative A: Triple

Quadrupole (QqQ)

Alternative B: Q-TOF

(HRMS)
Verdict

Primary Application
Quantitation (PK/TK

studies)

Structural Elucidation

(Impurity ID)

Use QqQ for routine

batch release; Q-TOF

for R&D.

Sensitivity (LOQ)

Excellent (< 1 ng/mL).

The nitro group

enhances ionization

efficiency in negative

mode.

Moderate (typically 5–

10x higher LOQ than

QqQ).

QqQ is superior for

trace analysis.

Selectivity

Relies on Unit

Resolution (0.7 Da).

Risk of interference

from matrix isobaric

ions.

High Resolution

(>20,000 FWHM).[2]

Distinguishes the

mass defect of

Chlorine/Nitro groups.

Q-TOF is essential for

confirming the

formula.

Fragmentation Data

Nominal mass

fragments. Ambiguous

assignment of isobaric

losses (e.g., CO vs

).

Exact mass fragments

(< 5 ppm error).

Confirms loss of

vs other neutrals.

Q-TOF provides

definitive mechanistic

proof.

Deep Dive: Fragmentation Mechanics
The fragmentation of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine follows a specific,

energy-dependent pathway. The presence of the nitro group at position 5 destabilizes the

pyrimidine core, facilitating characteristic neutral losses.

Key Fragmentation Pathways (ESI Positive Mode)
Primary Cleavage (Nitro Loss): The most labile group is the nitro moiety. High collision

energy triggers the loss of the radical

(46 Da) or neutral

(47 Da) depending on proton mobility.
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Secondary Cleavage (Ether Hydrolysis): The ether bond linking the chlorophenoxy group is

susceptible to cleavage, often yielding a characteristic chlorophenol fragment or the

complementary pyrimidine cation.

Ring Contraction: Following the loss of side chains, the pyrimidine ring undergoes Retro-

Diels-Alder (RDA) type fragmentation, often ejecting HCN (27 Da).

Visualized Pathway (DOT Diagram)
The following diagram illustrates the stepwise degradation of the

ion (

267.03).

Precursor Ion [M+H]+
m/z 267.03

(C10H8ClN4O3)+

Fragment A: Nitro Loss
[M+H - NO2]+

m/z 221.03

- NO2 (46 Da)
Collision Energy: 15-20 eV

Fragment C: Chlorophenol Ion
(Charge Retention on Phenoxy)

m/z 129.01

- Aminonitropyrimidine
(Ether cleavage)

Fragment B: Phenoxy Cleavage
(Aminopyrimidine Core)

m/z 139.04

- Chlorophenoxy radical
(Secondary Cleavage)

Fragment D: Ring Opening
[Frag A - HCN]+

m/z 194.02

- HCN (27 Da)
(Ring Contraction)

Click to download full resolution via product page

Caption: Proposed ESI(+) MS/MS fragmentation pathway showing the competitive loss of the

nitro group and the chlorophenoxy ether cleavage.

Validated Experimental Protocol
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To reproduce these results or validate the purity of your synthesis intermediate, follow this

standardized LC-MS/MS workflow. This protocol is self-validating through the use of the

chlorine isotope check.

Methodology
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP) coupled to

UHPLC.

Step 1: Chromatographic Separation[3]
Column: C18 Reverse Phase (e.g., Waters BEH C18,

mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient:

0–1 min: 5% B (Isocratic hold)

1–6 min: 5%

95% B (Linear ramp)

6–8 min: 95% B (Wash)

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Step 2: Mass Spectrometry Parameters
Ionization: Electrospray Ionization (ESI) – Positive Mode.[4]

Source Temp: 350°C.

Capillary Voltage: 3500 V.
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MRM Transitions (Quantitation):

Quantifier:

(Loss of

). CE: 15 eV.

Qualifier 1:

(Chlorophenoxy ion). CE: 25 eV.

Qualifier 2:

(Pyrimidine core). CE: 30 eV.

Step 3: Self-Validation (Quality Control)
Isotope Check: In the full scan (MS1), ensure the precursor at

267 has a corresponding

peak at

269 with approximately 33% intensity. If this ratio deviates, the peak is likely an interference,
not the chlorinated target.

Retention Time: The chlorophenoxy group adds significant lipophilicity. Expect elution in the

middle-to-late region of the gradient (approx. 50–60% B), significantly later than non-

chlorinated pyrimidine amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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